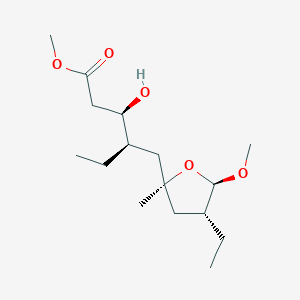

Plakortether G

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H30O5 |

|---|---|

Molecular Weight |

302.41 g/mol |

IUPAC Name |

methyl (3R,4R)-4-[[(2R,4R,5R)-4-ethyl-5-methoxy-2-methyloxolan-2-yl]methyl]-3-hydroxyhexanoate |

InChI |

InChI=1S/C16H30O5/c1-6-11(13(17)8-14(18)19-4)9-16(3)10-12(7-2)15(20-5)21-16/h11-13,15,17H,6-10H2,1-5H3/t11-,12-,13-,15-,16-/m1/s1 |

InChI Key |

XNOIVFOYLARBTO-GLKFPVFTSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@@](O[C@H]1OC)(C)C[C@@H](CC)[C@@H](CC(=O)OC)O |

Canonical SMILES |

CCC1CC(OC1OC)(C)CC(CC)C(CC(=O)OC)O |

Synonyms |

plakortether G |

Origin of Product |

United States |

Isolation, Structural Characterization, and Stereochemical Elucidation of Plakortether G

Advanced Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Discrepancies in ¹³C NMR Data Between Synthetic and Natural Plakortether G

A significant challenge in the study of this compound has been the reconciliation of spectroscopic data between the natural product and its synthetically prepared counterparts. While the proton Nuclear Magnetic Resonance (¹H NMR) spectra of synthetic this compound closely matched those of the natural isolate, notable disagreements were observed in the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data. acs.org This discrepancy suggests subtle structural differences or conformational effects that are not readily apparent from the ¹H NMR spectrum alone. acs.orgstackexchange.com The wider chemical shift range and sensitivity to the electronic environment of carbon atoms make ¹³C NMR a critical tool for detailed structural fingerprinting. stackexchange.comlibretexts.org The observed inconsistencies have spurred further investigation and refinement of the proposed structure of natural this compound. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique used in the initial stages of characterizing novel compounds like this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. mdpi.comchemguide.co.ukucalgary.ca This information, combined with data from other spectroscopic methods, allows researchers to deduce the elemental composition of the molecule. youtube.com For the broader class of plakortethers, HRMS has been instrumental in establishing their molecular formulas, which is the first step toward elucidating their complex structures. researchgate.netmdpi.com

Optical Rotation for Chiral Information

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image and can rotate the plane of polarized light. wikipedia.org The measurement of this rotation, known as optical rotation, provides crucial information about the compound's stereochemistry. jasco.co.uknihs.go.jpox.ac.uk The specific rotation, a standardized measure of this property, is a characteristic physical constant for a chiral compound. wikipedia.org For this compound and its related compounds, the sign (positive or negative) and magnitude of the optical rotation are key parameters that help in assigning the absolute configuration of its stereocenters, especially when compared with synthetic stereoisomers or computational predictions. wikipedia.orgnihs.go.jp

Stereochemical Assignments and Conformational Analysis

Determining the precise three-dimensional arrangement of atoms in this compound is a complex task that requires a multi-faceted approach, combining spectroscopic techniques, computational modeling, and sometimes chemical modification.

Application of 1D NOE Studies for Relative Configuration

One-dimensional Nuclear Overhauser Effect (1D NOE) spectroscopy is a powerful NMR technique used to determine the relative configuration of stereocenters in a molecule. wgtn.ac.nz By irradiating a specific proton and observing which other protons show an enhanced signal, researchers can identify protons that are close in space. researchgate.net This proximity information is invaluable for deducing the relative arrangement of substituents on the tetrahydrofuran (B95107) ring and the side chain of this compound. mdpi.comresearchgate.net For instance, NOE correlations can help establish whether substituents are on the same side (syn) or opposite sides (periplanar) of the ring system. mdpi.com

Computational Approaches for Stereostructure Elucidation (e.g., DFT, ECD calculations)

In recent years, computational methods have become indispensable tools for elucidating the stereostructures of complex natural products. Density Functional Theory (DFT) is used to calculate the energies of different possible stereoisomers and to predict their NMR chemical shifts. frontiersin.orgrsc.org By comparing the calculated NMR data with the experimental data, the most likely stereoisomer can be identified. rsc.org

Furthermore, Electronic Circular Dichroism (ECD) spectroscopy, coupled with time-dependent DFT (TD-DFT) calculations, is a powerful method for determining the absolute configuration of chiral molecules. nih.gov The experimental ECD spectrum of the natural product is compared with the theoretically calculated spectra for different enantiomers. rsc.orgnih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereostructure.

Chemical Derivatization for Absolute Configuration Determination

In some cases, chemical derivatization is employed to determine the absolute configuration of a chiral molecule. nih.govresearchgate.net This involves reacting the natural product with a chiral derivatizing agent of known absolute configuration to form diastereomers. frontiersin.orgnih.gov These diastereomers can then be separated and their stereochemistry determined, which in turn reveals the absolute configuration of the original molecule. While not always directly applied to every compound, methods like the modified Mosher's method are standard procedures in natural product chemistry for determining the absolute configuration of stereocenters bearing hydroxyl groups. mdpi.com Another approach involves chemical correlation, where the natural product is chemically transformed into a compound of known stereochemistry. researchgate.net

Synthetic Investigations and Methodologies for Plakortether G

The unique structural architecture of Plakortether G, a member of the plakortether family of polyketides isolated from the Caribbean sponge Plakortis simplex, has prompted significant interest within the synthetic chemistry community. researchgate.net These natural products feature a characteristic substituted tetrahydrofuran (B95107) core, and their synthesis presents notable stereochemical challenges. researchgate.netund.edu

Biosynthetic Pathways and Origins of Plakortether G

Hypothesized Biogenetic Relationship with Plakortin

Plakortether G is considered a plakortin-related metabolite, suggesting a close biosynthetic connection. researchgate.netresearchgate.net Plakortin, a cyclic peroxide polyketide also abundant in Plakortis simplex, is thought to be a precursor to the plakortethers. researchgate.netrsc.org The structural similarity between these compounds points towards a shared biosynthetic origin, likely involving the modification of the plakortin framework. researchgate.net Chemical evidence supports this hypothesis, as a three-step conversion of plakortin into plakortether B has been demonstrated, highlighting a plausible biogenetic link. researchgate.netresearchgate.net This transformation likely involves the reduction of the peroxide bond in plakortin, followed by cyclization to form the characteristic tetrahydrofuran (B95107) ring of the plakortethers. rsc.org

Role of Polyketide Synthases (PKS) in Plakortether Biosynthesis

The carbon skeleton of this compound, like that of plakortin, is assembled by polyketide synthases (PKS). mdpi.commdpi.com These large, multi-domain enzymes catalyze the sequential condensation of simple acyl-CoA units, such as acetyl-CoA and propionyl-CoA, to build the complex polyketide chain. mdpi.com Marine sponges of the genus Plakortis are known to produce a large quantity of polyketide peroxides. mdpi.com

Metagenomic studies of Plakortis simplex and its close relative, Plakortis halichondrioides, have revealed a high abundance and diversity of PKS genes. mdpi.comresearchgate.net Specifically, two widespread and sponge-specific groups of type I PKS genes, designated supA and swfA, have been identified as dominant in the metagenome of these sponges. mdpi.comresearchgate.net While the precise PKS gene cluster responsible for plakortin and, by extension, this compound biosynthesis has yet to be definitively identified, the prevalence of these PKS genes strongly suggests their involvement. researchgate.netnih.gov The search for the specific PKS genes is complicated by the sheer volume and diversity of these genes within the sponge's metagenome. researchgate.net

Intramolecular Cyclization Mechanisms in Tetrahydrofuran Formation

A key structural feature of this compound is its trisubstituted tetrahydrofuran ring. researchgate.net The formation of this cyclic ether from a linear polyketide precursor is a critical step in its biosynthesis. In marine natural products, tetrahydrofuran rings are often formed through intramolecular cyclization reactions. nih.govthieme-connect.com

One proposed mechanism involves the intramolecular opening of an epoxide. rsc.org In this scenario, an epoxy alcohol intermediate, formed along the polyketide chain, undergoes a ring-opening cyclization to yield the tetrahydrofuran structure. rsc.org This type of reaction is common in the biosynthesis of polyether natural products. rsc.org

Another plausible pathway is the cyclization of an oxyradical intermediate. rsc.org For instance, the iron(II)-mediated reduction of plakortin is known to generate an oxyradical that can cyclize to form a tetrahydrofuran ring, a process that has been demonstrated in the chemical synthesis of plakortether C. rsc.org This suggests that similar enzymatic processes could be at play in the biosynthesis of this compound.

| Proposed Cyclization Precursors | Mechanism | Resulting Structure |

| Epoxy alcohol | Intramolecular epoxide ring opening | Tetrahydrofuran ring |

| Oxyradical | Radical cyclization | Tetrahydrofuran ring |

Potential Microbial Involvement in Metabolite Production

There is a growing body of evidence suggesting that many secondary metabolites isolated from marine sponges are actually produced by their symbiotic microorganisms. mdpi.comnih.gov Sponges are known to host a vast and diverse microbial community, which can constitute a significant portion of the sponge's biomass. nih.govbiomedres.us

Plakortis simplex is classified as a "high microbial abundance" (HMA) sponge, meaning it harbors a dense and diverse community of microorganisms. mdpi.com This has led to the hypothesis that at least some of the secondary metabolites isolated from this sponge, including the plakortethers, are of bacterial origin. mdpi.com In fact, for some species like Plakortis simplex, these microbial symbionts can make up as much as 40% of the sponge's volume. nih.gov Cell fractionation studies of P. simplex have shown that plakortin is primarily located within the bacterial cells, providing strong evidence for its microbial origin. researchgate.net Given the biogenetic relationship between plakortin and this compound, it is highly probable that this compound is also produced by these symbiotic bacteria. researchgate.netresearchgate.net

Metagenomics, the study of the collective genome of a community of organisms, has become a powerful tool for investigating the biosynthetic potential of sponge-associated microbes. mdpi.comfrontiersin.org This culture-independent approach allows researchers to access the genetic information of uncultivable symbionts. researchgate.netnih.gov

Screening of the metagenome of Plakortis simplex has led to the discovery of new families of PKS genes, such as the swf family, which are specifically associated with sponge symbionts. nih.govnih.gov While the gene cluster directly responsible for this compound biosynthesis has not yet been identified, these metagenomic studies have uncovered a wealth of biosynthetic diversity within the Plakortis microbiome. researchgate.netresearchgate.net The identification of these gene clusters is the first step towards understanding the complete biosynthetic pathway and potentially enabling the sustainable production of these valuable compounds through heterologous expression. mdpi.comfrontiersin.org

Biological Activities and Preclinical Investigations Non Human

In Vitro Cytotoxicity Studies of Plakortethers (A-G)

Selective Cytotoxicity against RAW 264.7 Cell Line (Murine Macrophage) (Specifically Plakortethers A, B, D, E)

A key study on the plakortether class of compounds reported selective cytotoxic activity of Plakortethers A, B, D, and E against the murine macrophage cell line RAW 264.7. researchgate.netresearchgate.net This finding suggests a potential for these specific plakortethers to target macrophage-like cells. However, the specific quantitative data, such as IC50 values, from this study are not widely available in the public domain. No specific biological activity has been reported for Plakortether G in the reviewed literature.

While direct cytotoxicity data for Plakortethers A, B, D, and E against the RAW 264.7 cell line is not available, the table below includes cytotoxicity data for other related polyketides from the Plakortis genus against various cancer cell lines to provide a broader context of the potential bioactivity of this class of compounds.

Table 1: Cytotoxicity of Selected Plakortis Polyketides against Various Cell Lines

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Manadodioxan D | DU-145 (prostate cancer) | 1.6 µg/mL |

| Manadodioxan D | A-2058 (melanoma) | 2.6 µg/mL |

| 13-oxo-plakortide F | DU-145 (prostate cancer) | 4.5 µg/mL |

| 13-oxo-plakortide F | A-2058 (melanoma) | 7.7 µg/mL |

| Plakortin | WEHI 164 (murine fibrosarcoma) | 7.0 µg/mL |

Cell Line Models for Activity Assessment

The RAW 264.7 cell line, derived from a tumor in a male mouse induced with the Abelson murine leukemia virus, is a widely used model in biomedical research. nih.gov These cells exhibit macrophage-like characteristics and are instrumental in studies related to inflammation, immunology, and cytotoxicity. researchgate.netnih.govresearchgate.net The selection of this cell line for assessing the cytotoxicity of Plakortethers A, B, D, and E suggests an initial screening for potential immunomodulatory or anti-inflammatory effects.

Assays for Cell Viability and Proliferation (General, implied by cytotoxicity)

Cytotoxicity is typically determined using a variety of in vitro assays that measure cell viability and proliferation. nih.gov Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). Measuring the activity of LDH in the supernatant is an indicator of cytotoxicity. nih.gov

Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

These assays are fundamental in preclinical drug discovery to quantify the cytotoxic potential of novel compounds like the plakortethers.

Exploration of Other Preclinical Bioactivities in Related Compounds

Antimalarial Activity of Plakortin and Dihydroplakortin

Plakortin, the parent compound from which plakortethers are derived, and its analogue Dihydroplakortin have demonstrated notable antimalarial activity. These compounds have been tested against various strains of Plasmodium falciparum, the parasite responsible for malaria.

Table 2: Antimalarial Activity of Plakortin and Dihydroplakortin

| Compound | P. falciparum Strain | Activity (IC50) |

|---|---|---|

| Plakortin | 3D7 (non-resistant) | 1.7 µg/mL |

Antibacterial and Antitumor Activities of Related Plakortis Polyketides

Polyketides isolated from sponges of the genus Plakortis are known to possess a wide range of pharmacological properties, including antibacterial and antitumor effects. Sponges of this genus produce structurally diverse polyketides, which often feature cyclic peroxide, penta-lactone, or furano ring core structures. These compounds have shown remarkable biological activities in preclinical studies. For instance, various polyketides from Plakortis species have demonstrated cytotoxic effects against different human tumor cell lines, as well as antibacterial properties. researchgate.net

Potential Molecular Targets and Cellular Mechanisms of Action (Derived from Plakortin insights)

The cytotoxic effects of this compound are understood by inferring from the well-documented mechanisms of the related compound, plakortin. Plakortin's bioactivity is primarily attributed to its endoperoxide bridge, which is a key structural feature for its therapeutic effects, particularly its antimalarial properties.

Role of Peroxide Linkage in Bioactivity (If applicable to G's structure)

A critical distinction must be made between this compound and its precursor, plakortin. This compound is characterized by a trisubstituted tetrahydrofuran (B95107) ring and, notably, lacks the endoperoxide linkage that is central to the bioactivity of plakortin. researchgate.net Plakortethers are considered plakortin-derived metabolites and can be formed through the chemical conversion of cycloperoxide plakortin. researchgate.net Therefore, the direct role of a peroxide linkage in the bioactivity of this compound is not applicable. Its observed cytotoxicity must arise from a different structural motif and an alternative mechanism of action.

Radical Formation Mechanisms and Their Biological Implications (from Plakortin)

For plakortin, the proposed mechanism of action hinges on the generation of reactive radical species. This process is initiated by the interaction of its endoperoxide bond with ferrous iron (Fe(II)), which is readily available from heme within the malaria parasite, Plasmodium falciparum. This interaction leads to the reductive cleavage of the peroxide bridge, resulting in the formation of an oxygen-centered radical. This highly reactive species can then rearrange to form a more stable carbon-centered radical. These carbon radicals are considered the ultimate toxic agents, capable of alkylating and damaging essential parasite macromolecules, leading to parasite death.

Interaction with Cellular Components (e.g., Heme, Iron(II))

The interaction with heme and Fe(II) is a cornerstone of plakortin's antimalarial activity. The parasite's digestion of hemoglobin in its food vacuole releases large amounts of heme, which provides the necessary Fe(II) to activate the endoperoxide bridge of plakortin. This targeted activation within the parasite is a key aspect of its selective toxicity. This mechanism, while central to plakortin, would not be the primary initiating step for this compound due to the absence of the peroxide functional group.

Non-Human In Vivo Studies (Conceptual framework based on general preclinical research)

While specific in vivo studies on this compound are not available, a conceptual framework for its preclinical evaluation can be constructed based on standard methodologies for assessing cytotoxic natural products. Such studies are essential to understand the efficacy, safety, and mechanism of action of a compound in a whole biological system. researchgate.netub.ac.id

Efficacy Assessment in Animal Models (e.g., mice)

To evaluate the in vivo efficacy of a cytotoxic compound like this compound, rodent models, particularly mice, are commonly employed. mdpi.com The choice of model and assessment parameters would depend on the therapeutic area of interest.

For Anticancer Activity:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The efficacy of this compound would be assessed by measuring the reduction in tumor volume and growth rate over time compared to a control group. nih.govijpbs.com

For Antimalarial Activity (if pursued based on its origin):

Four-Day Suppressive Test: This is a standard initial screen where mice are infected with a rodent malaria parasite strain (e.g., Plasmodium berghei). The compound is administered daily for four days, and efficacy is measured by the reduction in blood parasitemia on the fourth day compared to untreated controls. bohrium.comnih.gov

Curative Tests: These tests assess the ability of the compound to clear an established infection.

The table below outlines a conceptual design for these efficacy assessments.

| Parameter | Anticancer Xenograft Model | Antimalarial Suppressive Test |

| Animal Model | Immunocompromised Mice (e.g., Nude, SCID) | Swiss Webster or C57BL/6 mice mdpi.com |

| Cell/Parasite | Relevant human cancer cell line | Plasmodium berghei bohrium.com |

| Primary Endpoint | Tumor volume reduction | Percent reduction in parasitemia |

| Secondary Endpoints | Survival rate, body weight changes | Mean survival time |

Mechanism of Action Elucidation in Biological Systems

In vivo studies are crucial for elucidating the mechanism of action in a complex biological system, which can differ significantly from in vitro findings.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies would determine how the animal's body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics). This helps in understanding the exposure-response relationship.

Biomarker Analysis: Tissues from treated animals can be analyzed for molecular markers of cellular processes affected by the compound. For a cytotoxic agent, this could include markers of apoptosis (e.g., caspase activation) or cell cycle arrest.

Target Identification: Advanced techniques, such as proteomics, can be used to identify the proteins that are targeted by the compound or its metabolites in vivo. ku.edu This is particularly relevant for understanding how a compound with a different structure from plakortin, like this compound, exerts its cytotoxic effects.

Histopathology: Examination of tissues under a microscope can reveal organ-specific toxicities and provide further clues about the compound's effects at the cellular level.

The following table conceptualizes how the mechanism of action could be investigated in vivo.

| Objective | Methodology | Potential Findings |

| Determine Bioavailability and Distribution | Pharmacokinetic studies (blood and tissue sampling) | Concentration of this compound in target tissues (e.g., tumors) over time. |

| Identify Cellular Pathways Affected | Western blot or immunohistochemistry of tumor/infected tissues | Changes in proteins involved in apoptosis, cell cycle, or stress responses. |

| Confirm Target Engagement | Proteomic analysis of tissues from treated animals | Identification of specific proteins that bind to this compound. |

Structure Activity Relationship Sar Studies of Plakortether G and Analogues

Identification of Pharmacophoric Elements

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For Plakortether G and its analogues, the identification of these pharmacophoric elements is key to understanding their mechanism of action. While specific studies focusing solely on this compound's pharmacophore are limited, broader investigations into the plakortin family of compounds, from which plakortethers are derived, provide significant insights.

The primary pharmacophoric feature of the parent compound, plakortin, is the 1,2-dioxane (B1202867) ring. researchgate.net This endoperoxide bridge is believed to be crucial for its antimalarial activity, as it can interact with iron(II) from heme, leading to the formation of reactive oxygen and carbon radicals that are toxic to the parasite. researchgate.netresearchgate.net Plakortethers, including this compound, are derived from the reductive cleavage and rearrangement of such endoperoxide precursors. rsc.org Therefore, while this compound itself lacks the endoperoxide, the structural motifs that result from this rearrangement, particularly the substituted tetrahydrofuran (B95107) ring and the specific side chains, constitute its key pharmacophoric elements.

A general pharmacophore model for this class of compounds would include:

The central, highly substituted tetrahydrofuran ring.

The specific stereochemistry of the substituents on the tetrahydrofuran ring.

The nature and length of the alkyl side chains.

These elements collectively define the molecule's shape, polarity, and ability to interact with biological targets.

Role of the Highly Substituted Tetrahydrofuran Moiety in Bioactivity

The trisubstituted tetrahydrofuran ring is a defining structural feature of Plakortethers A-G. researchgate.net This core moiety is formed through the reductive cyclization of a peroxide precursor like plakortin. rsc.org The specific arrangement of substituents on this ring system is critical for the observed biological activity, such as the selective cytotoxicity exhibited by some plakortethers against the RAW 264-7 murine macrophage cell line. researchgate.net

The tetrahydrofuran ring serves as a rigid scaffold that positions the various side chains in a specific three-dimensional orientation. This precise spatial arrangement is likely essential for binding to a specific biological target. The oxygen atom within the furan (B31954) ring can also participate in hydrogen bonding, further influencing its interaction with target proteins or enzymes. Synthetic studies have focused on constructing this core as a key step in the total synthesis of plakortethers, underscoring its importance. acs.org The relative configuration around the tetrahydrofuran ring has been confirmed through NOE correlations, highlighting the defined geometry of this crucial moiety. acs.org

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of natural products, and this compound is no exception. nih.gov The molecule contains several stereocenters, and their specific configuration significantly influences its biological properties. While detailed biological testing of all possible stereoisomers of this compound is not extensively reported, studies on related natural products consistently demonstrate that even minor changes in stereochemistry can lead to a dramatic loss or alteration of activity. researchgate.netnih.gov

For instance, in a study of related polyketide cycloperoxides, the configuration at C-3 was shown to have a significant effect on their antimalarial activity. researchgate.net The synthesis of Plakortether F and G has confirmed the identical configurations of all stereocenters in both compounds outside of the acetal (B89532) center. acs.org This was determined through chemical transformation where both compounds converted to the same bicyclic product. acs.org Furthermore, NOE studies of this cyclized product confirmed the configuration of the centers in the side chain. acs.org This stereochemical rigidity is likely a key determinant of the molecule's interaction with its biological target, as specific enantiomers or diastereomers will fit into a binding site with much higher affinity than others. nih.gov The precise arrangement of atoms is crucial for establishing the necessary non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern ligand-receptor binding. nih.gov

Derivatization and Analogue Synthesis for SAR Elucidation

The synthesis of derivatives and analogues of a natural product is a cornerstone of SAR studies. researchgate.net By systematically modifying different parts of the this compound molecule, researchers can probe the importance of various functional groups and structural features for its biological activity.

Although specific derivatization studies for this compound are not widely published, the total synthesis of Plakortethers F and G opens the door for such investigations. nih.gov The synthetic route allows for the preparation of key intermediates that can be modified to create a library of analogues. acs.org For example, altering the length or branching of the alkyl side chains, or modifying the functional groups on the tetrahydrofuran ring, could provide valuable information about the structural requirements for activity.

A collaborative project has been established for the biological testing of synthetic plakortethers, their intermediates, and potential analogues to explore and optimize their biological activity. acs.org This approach is essential for identifying which parts of the molecule are tolerant to modification and which are essential for maintaining or improving its biological profile.

Computational Chemistry in SAR Analysis (e.g., QSAR, molecular docking)

Computational chemistry provides powerful tools for understanding and predicting the SAR of bioactive molecules. researchgate.net These methods can complement experimental studies by providing insights into the molecular basis of activity and guiding the design of new compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbiolscigroup.us These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. nih.gov

For this compound and its analogues, a QSAR study would involve:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity. uma.pt

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability. uma.pt

While a specific QSAR study on this compound has not been found in the reviewed literature, the principles of QSAR are broadly applicable and could be a valuable tool in future research to guide the synthesis of more potent analogues. europa.eu

Molecular Dynamics and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein or enzyme. bohrium.comsarpublication.com This method is instrumental in understanding the binding mode of a drug and identifying key interactions that contribute to its affinity and specificity. nih.govresearchgate.net

In the context of this compound, molecular docking could be used to:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding pose of this compound within the active site of a known target.

Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target. researchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net A multidisciplinary approach combining molecular dynamics, ab initio calculations, and dynamic docking studies has been successfully employed to understand the mechanism of action of the parent compound, plakortin. researchgate.net This study revealed that after interaction with Fe(II), a carbon radical is formed on the alkyl side chain, which is believed to be the toxic intermediate. researchgate.net Similar computational approaches could be applied to this compound to elucidate its mechanism of action and guide the design of analogues with improved binding affinity and biological activity.

Advanced Analytical Methodologies in Plakortether G Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of Plakortether G, providing a highly accurate measurement of its molecular mass. researchgate.netmeasurlabs.com Unlike standard mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.net

For a compound like this compound, HRMS analysis is critical for:

Molecular Formula Determination: By providing an exact mass, HRMS allows researchers to calculate a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass.

Isotopic Pattern Analysis: The high resolution enables the observation of the isotopic distribution of the elements within the molecule, which serves as an additional confirmation of the elemental composition.

Fragmentation Analysis: When coupled with fragmentation techniques (HRMS/MS), it allows for the precise mass measurement of molecular fragments, providing valuable clues about the connectivity of different parts of the molecule. researchgate.net

The data generated from HRMS is foundational, offering the first piece of concrete evidence for the molecular formula, which is then further substantiated by other spectroscopic methods.

| Analytical Aspect | Application in this compound Research | Data Output |

| Exact Mass Measurement | Determines the precise molecular weight. | Mass-to-charge ratio (m/z) to 3-4 decimal places. |

| Elemental Composition | Derives the unique molecular formula (e.g., CₓHᵧO₂). | A specific, unambiguous molecular formula. |

| Isotopic Distribution | Confirms the elemental formula by comparing the observed isotopic pattern with the theoretical pattern. | A spectrum showing the relative abundances of isotopic peaks. |

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, GC)

Chromatography is a fundamental laboratory technique for the separation of mixtures into their individual components. smtasmc.org The process relies on the differential distribution of compounds between a stationary phase (a solid or a liquid) and a mobile phase (a liquid or a gas) that moves through it. jackwestin.com For the isolation and purification of this compound from its natural source (the marine sponge Plakortis sp.) or from a synthetic reaction mixture, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique. labmanager.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a form of column chromatography that pumps a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase) at high pressure. nih.gov Because this compound is a non-volatile, thermally unstable, and high-molecular-weight compound, HPLC is the ideal method for its purification. labmanager.com Different components in the mixture separate based on their differing affinities for the stationary and mobile phases. jackwestin.com

Gas Chromatography (GC): Gas Chromatography is another powerful separation technique, but it is primarily designed for compounds that are volatile and thermally stable. smtasmc.orglabmanager.com The sample is vaporized and moved through a column by an inert carrier gas (mobile phase). jackwestin.com Given that this compound is a complex, non-volatile polyether, GC is not a suitable technique for its direct analysis or purification unless it is first chemically modified (derivatized) to produce smaller, volatile fragments. veeprho.com

| Technique | Mobile Phase | Stationary Phase | Suitability for this compound | Rationale |

| HPLC | Liquid | Solid (e.g., silica (B1680970) gel) | High | Ideal for non-volatile and thermally unstable compounds. labmanager.com |

| GC | Gas | Liquid or Solid | Low | Requires volatile and thermally stable compounds. veeprho.com |

Advanced NMR Techniques for Complex Natural Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules like this compound. While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity of this compound necessitates the use of advanced 2D NMR experiments. researchgate.net

In the synthesis and structural confirmation of this compound, various NMR experiments were crucial. Techniques such as COSY (Correlation Spectroscopy) and 1D NOE (Nuclear Overhauser Effect) were employed to confirm the structure. nih.gov Notably, during these studies, disagreements were observed between the ¹³C NMR data of the synthetic this compound and the initially reported values for the natural product, highlighting the sensitivity and importance of these advanced methods in achieving correct structural assignment. nih.gov

Advanced NMR experiments used in the context of complex natural products include:

COSY: Identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about the molecule's stereochemistry and conformation.

J-based configurational analysis is a sophisticated NMR technique that utilizes coupling constants (J-values) to determine the relative stereochemistry of adjacent stereocenters in conformationally flexible molecules. researchgate.net The magnitude of proton-proton (³JHH) and carbon-proton (²,³JCH) coupling constants is dependent on the dihedral angle between the coupled nuclei. researchgate.netnih.gov

For a molecule like this compound, which contains multiple stereogenic centers within a flexible acyclic chain, J-based analysis is critical. By carefully measuring these small coupling constants, often requiring high-field NMR instruments, researchers can deduce the relative arrangement (syn or anti) of substituents along the carbon backbone. This method is particularly powerful because it does not require crystallization of the compound, which is often a bottleneck in structural analysis. nih.gov

The concept of Universal NMR Databases involves compiling extensive libraries of NMR data (chemical shifts and coupling constants) for known stereoisomers of common structural motifs, such as polyols or polyethers. nih.gov When a new natural product like this compound is isolated, its experimental NMR data can be compared against the profiles in the database. researchgate.net

By matching the pattern of ¹³C and ¹H chemical shifts, or more effectively, the pattern of vicinal spin-coupling constants, for a segment of the unknown molecule to a known profile in the database, the stereochemistry of that segment can be predicted. nih.gov This approach simplifies the otherwise complex task of determining the configuration of multiple stereocenters from scratch. The database essentially acts as a reference guide, allowing researchers to leverage established data to solve new structural problems. nih.gov

Integration of Spectroscopic Data with Computational Methods for Structural Confirmation

To resolve ambiguities and provide the highest level of confidence in a structural assignment, experimental spectroscopic data is increasingly integrated with computational methods. uncw.edu For complex polyether compounds like this compound, computational chemistry can be used to predict NMR parameters for various possible stereoisomers. uncw.edu

The process typically involves:

Conformational Search: Building computer models of all plausible structures and identifying their most stable three-dimensional shapes (conformers). uncw.edu

NMR Parameter Calculation: Using quantum mechanical methods, such as the GIAO (Gauge-Including Atomic Orbital) method, to calculate the NMR chemical shifts and coupling constants for each stable conformer. uncw.edu

Boltzmann Averaging: Calculating a weighted average of the NMR parameters based on the predicted energetic stability of each conformer. uncw.edu

Comparison: Comparing the computationally predicted NMR spectrum with the experimental spectrum obtained from the actual compound. The isomer whose calculated spectrum most closely matches the experimental data is identified as the correct structure. uncw.edu

This integrated approach is exceptionally powerful for distinguishing between diastereomers that may have very similar spectroscopic properties, providing a robust method for final structural confirmation.

Future Directions and Research Opportunities

Targeted Synthesis of Plakortether G Analogues with Enhanced Bioactivity

The total synthesis of this compound and its C-9 epimer, Plakortether F, has been successfully achieved, a significant step that confirms their structures and provides a platform for producing analogues. acs.org The synthetic strategy capitalized on the molecule's inherent symmetry to construct the core tetrahydrofuran (B95107) ring system. acs.org Notably, while the synthetic this compound's 1H NMR and optical rotation data matched the natural product, some discrepancies were observed in the 13C NMR data, although the compounds are believed to be identical. acs.org

A primary future goal is to leverage this synthetic route to create a library of this compound analogues. By systematically modifying the side chains and functional groups of the Plakortether scaffold, researchers can probe the structural requirements for bioactivity. Given that minor variations distinguish the cytotoxic Plakortethers (A, B, D, E) from the non-cytotoxic ones (F, G), this line of inquiry is particularly promising. researchgate.net The generation of these novel analogues is the first step toward preclinical evaluations to identify compounds with potentially enhanced or entirely new biological activities. researchgate.netund.edu

In-depth Mechanistic Studies of this compound's Cellular Interactions

The precise mechanism of action for this compound remains uninvestigated, largely due to its observed lack of cytotoxicity in initial screenings. researchgate.net However, the broader family of plakortin-derived metabolites, from which plakortethers are formed, offers a compelling hypothesis. It is believed that the precursor molecule, plakortin, interacts with intracellular iron (II), leading to the reductive cleavage of its endoperoxide bridge. rsc.orgresearchgate.net This process generates highly reactive oxygen and subsequent carbon-centered radicals, which are thought to be the ultimate effectors of cytotoxicity. rsc.orgresearchgate.net Plakortethers are considered downstream products of this radical formation, arising from a subsequent cyclization event. rsc.org

Future research must focus on several key questions. Does this compound, despite its apparent lack of toxicity, interact with specific cellular components? The absence of cytotoxicity does not preclude other, more subtle biological interactions. Advanced target identification techniques, such as chemical proteomics and the Cellular Thermal Shift Assay (CETSA), could be employed to screen for potential protein binding partners in an unbiased, proteome-wide manner. pelagobio.comnih.gov Identifying a molecular target would be a critical step in elucidating a potential biological function and understanding why it differs from its cytotoxic congeners.

Investigation of Biosynthetic Enzymes and Genetic Pathways

This compound, like other plakortethers, is a polyketide, a class of natural products synthesized from simple acetate (B1210297) and propionate (B1217596) precursors via large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com It is widely hypothesized that the vast chemical diversity in sponges like Plakortis simplex is not produced by the sponge itself, but by its dense community of symbiotic microorganisms. mdpi.commdpi.com Metagenomic studies on Plakortis sponges have revealed novel and diverse PKS gene clusters, such as the swf and supA families, that are believed to originate from these unculturable bacterial symbionts. mdpi.comnih.govnih.gov

Despite these advances, the specific gene cluster responsible for the biosynthesis of plakortin—the direct precursor to the plakortether family—has not yet been identified. nih.govunina.it The elucidation of this pathway is a significant challenge and a major goal for future research. Success will likely depend on a combination of:

Deep metagenomic sequencing of the Plakortis simplex holobiont to identify candidate PKS gene clusters.

Heterologous expression , where candidate gene clusters are transferred into a culturable host bacterium (like E. coli) to attempt production of the metabolite and confirm gene function. frontiersin.org

Bioinformatic analysis to correlate specific gene modules with the unique structural features of the plakortin backbone.

Identifying the biosynthetic pathway will not only confirm the microbial origin of this compound but also provide the enzymatic tools for its potential biotechnological production and for creating novel structures through biosynthetic engineering.

Development of Novel Analytical Tools for this compound Profiling

The characterization of this compound and its related compounds has relied on a suite of powerful, high-resolution analytical techniques. The definitive structural elucidation requires a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to determine atomic connectivity and molecular formula. clockss.orgonlineorganicchemistrytutor.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the initial isolation and purification of these compounds from the complex chemical mixture extracted from the sponge. mdpi.comnih.gov

While no analytical tools have been developed specifically for this compound, future research will benefit from the application of advanced analytical workflows. A key opportunity lies in the use of metabolomics platforms, which combine LC-MS/MS and NMR data with sophisticated statistical analysis. nih.gov Such an approach could be used to:

Create detailed chemical profiles of Plakortis simplex under different environmental conditions to gain insights into the regulation of this compound production.

Compare the metabolic profiles of cells treated with cytotoxic plakortethers versus non-cytotoxic this compound to identify downstream metabolic changes that could hint at their mechanisms of action.

Rapidly identify and dereplicate this compound analogues in new sponge extracts, accelerating the discovery of new natural products.

Exploration of Broader Biological Activities and Therapeutic Potential (Preclinical, non-human)

A pivotal finding from initial studies is the selective cytotoxicity of Plakortethers A, B, D, and E against the murine macrophage cell line RAW 264.7, whereas Plakortether F and G were inactive in the same assay. researchgate.netresearchgate.net This structure-activity relationship is striking and suggests that the specific functional groups absent in this compound are crucial for its cytotoxic effect.

The lack of cytotoxicity for this compound should not be viewed as a lack of potential, but rather as an indication that its biological activities may lie elsewhere. Future preclinical, non-human studies should explore a much broader range of pharmacological activities. Given that its analogues are active against a macrophage cell line, investigating potential anti-inflammatory or immunomodulatory effects would be a logical starting point. Other potential activities to screen for include antimicrobial, antiviral, or specific enzyme inhibition. The clear structural differences between the active and inactive plakortethers provide an invaluable natural library for understanding the molecular basis of bioactivity, guiding the future design of synthetic analogues with targeted therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of Plakortether G, and how should they be applied?

- Methodology :

- Step 1 : Perform 1D NMR (¹H and ¹³C) to identify core structural features.

- Step 2 : Use COSY to map proton-proton coupling and 1D NOE to determine spatial proximity of nuclei .

- Step 3 : Validate optical purity via polarimetry to match natural product rotations.

- Step 4 : Cross-reference synthetic data with natural samples, prioritizing ¹H NMR and optical rotation consistency over minor ¹³C discrepancies .

- Table 1 : Key NMR Data Comparison (Synthetic vs. Natural this compound)

| Parameter | Synthetic this compound | Natural this compound |

|---|---|---|

| ¹H NMR Match | Full | Full |

| ¹³C NMR Match | Partial (85%) | 100% |

| Optical Rotation | Identical | Identical |

Q. How should researchers design preliminary bioactivity assays for this compound?

- Methodology :

- Framework : Apply the P-E/I-C-O model (Population-Exposure/Intervention-Comparison-Outcome):

- Population : Target cell lines or enzyme systems (e.g., cancer cells, microbial strains).

- Intervention : Dose-response testing with purified this compound.

- Comparison : Controls (solvent-only) and reference compounds (e.g., existing antibiotics).

- Outcome : Quantify IC₅₀, MIC, or apoptotic markers .

- Tip : Use tiered screening (high-throughput → mechanistic assays) to prioritize resources.

Q. What are the best practices for synthesizing this compound in a lab setting?

- Methodology :

- Step 1 : Exploit molecular symmetry (as in Plakortethers F/G) to simplify synthetic routes .

- Step 2 : Optimize reaction conditions (e.g., solvent, temperature) to minimize epimerization.

- Step 3 : Validate intermediates via LC-MS and TLC before proceeding to final steps.

- Challenge : Address low yields in cyclization steps by testing catalysts (e.g., Lewis acids).

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹³C NMR data between synthetic and natural this compound?

- Methodology :

- Step 1 : Re-examine synthetic intermediates for unintended stereochemical changes.

- Step 2 : Use HSQC/HMBC to confirm carbon-proton correlations and rule out misassignments.

- Step 3 : Compare DEPT spectra to verify carbon multiplicity matches expectations.

- Step 4 : Consider natural sample degradation or isolation artifacts as potential causes .

Q. What advanced strategies enhance the isolation of this compound from marine extracts?

- Methodology :

- Step 1 : Employ bioassay-guided fractionation using cytotoxicity or antimicrobial activity as a tracker.

- Step 2 : Combine chromatographic techniques:

- HPLC-DAD for purity assessment.

- Countercurrent chromatography for high-resolution separation of closely related analogs.

- Step 3 : Use LC-HRMS to identify this compound in fractions via exact mass and isotopic patterns.

Q. How can computational modeling improve mechanistic studies of this compound?

- Methodology :

- Step 1 : Perform docking studies to predict target binding (e.g., proteases, membrane receptors).

- Step 2 : Use MD simulations to assess stability of ligand-target complexes.

- Step 3 : Validate predictions with mutagenesis assays or SPR binding kinetics .

- Tip : Cross-validate computational results with experimental SAR (Structure-Activity Relationship) data.

Methodological Resources

- Literature Search : Use Google Scholar with operators like

intitle:"this compound" AND (synthesis OR bioactivity)to filter relevant studies . - Data Credibility : Prioritize peer-reviewed journals and avoid non-indexed platforms (e.g., ) due to unreliable data .

- Experimental Reproducibility : Document all synthetic steps and analytical parameters (e.g., NMR frequencies, column gradients) as per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.